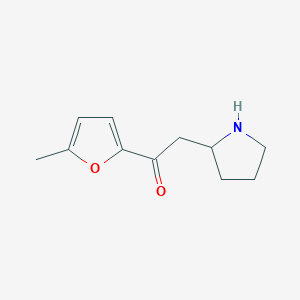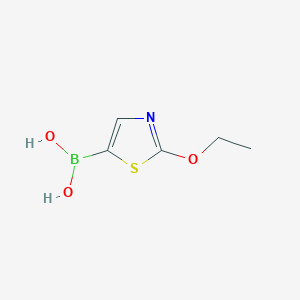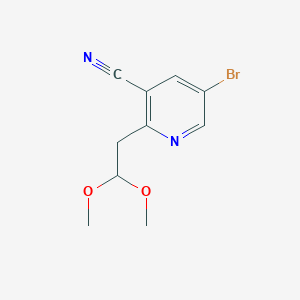
4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The presence of iodine as a catalyst facilitates the formation of the pyrazole ring . The reaction conditions often include the use of solvents like DMSO and the application of heat to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Halogen substitution reactions, particularly involving the iodine atom, are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4-iodo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
3,5-dimethyl-1-phenylpyrazole: Another pyrazole compound with different substituents.
1-isobutyl-3-phenylpyrazole: Lacks the iodine substituent but shares other structural features.
Uniqueness
4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H17IN2 |
|---|---|
Molecular Weight |
340.20 g/mol |
IUPAC Name |
4-iodo-5-methyl-1-(2-methylpropyl)-3-phenylpyrazole |
InChI |
InChI=1S/C14H17IN2/c1-10(2)9-17-11(3)13(15)14(16-17)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
IYHZZDAHGYINSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



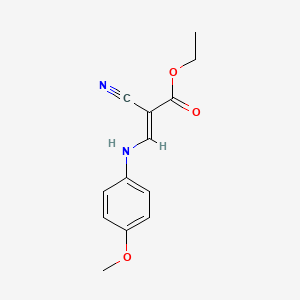
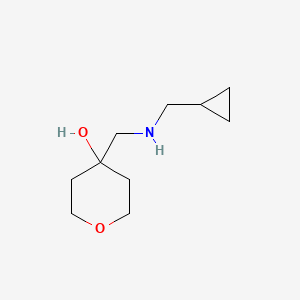
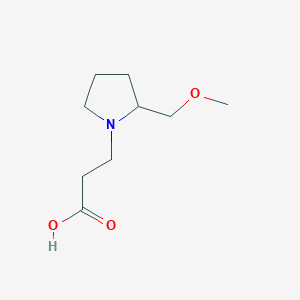
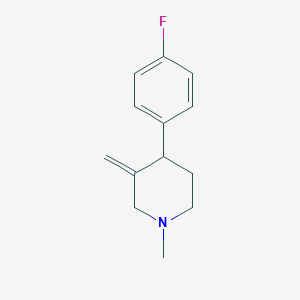
![3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336990.png)
![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
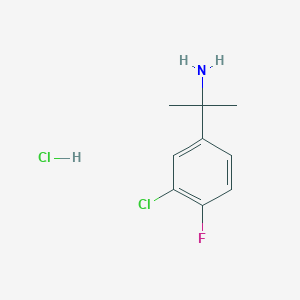
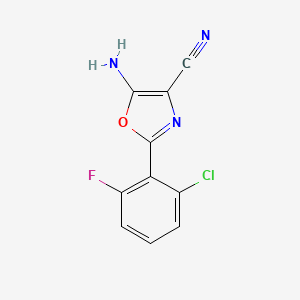
![2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one](/img/structure/B13337010.png)
